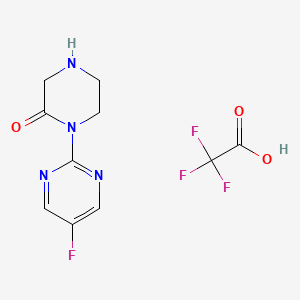

1-(5-Fluoropyrimidin-2-yl)piperazin-2-one trifluoroacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(5-Fluoropyrimidin-2-yl)piperazin-2-one trifluoroacetic acid is a chemical compound that combines a fluorinated pyrimidine ring with a piperazinone moiety, stabilized by trifluoroacetic acid

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyrimidin-2-yl)piperazin-2-one trifluoroacetic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions starting from readily available precursors such as fluorinated anilines and carbonyl compounds.

Piperazinone Formation: The piperazinone moiety is introduced via cyclization reactions involving appropriate diamines and carbonyl compounds.

Coupling Reaction: The fluoropyrimidine and piperazinone units are coupled under specific conditions, often involving catalysts and solvents that facilitate the formation of the desired bond.

Trifluoroacetic Acid Addition: Finally, trifluoroacetic acid is added to stabilize the compound and enhance its solubility and stability.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production quality.

化学反応の分析

Substitution Reactions

The fluorine atom at the 5-position of the pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. This reactivity enables functional group diversification:

Key Findings :

-

Substitution efficiency depends on the nucleophile’s strength and reaction temperature. Piperazine derivatives show higher yields in polar aprotic solvents like acetonitrile .

-

Steric hindrance from the piperazinone moiety reduces reactivity at the 2-position of the pyrimidine ring .

Deprotection and Acid-Mediated Reactions

The TFA counterion facilitates acid-catalyzed deprotection in synthetic workflows:

Mechanistic Insight :

-

TFA’s strong acidity (pKa≈0.23) protonates basic nitrogen centers, enabling clean deprotection without side reactions .

Reduction and Oxidation

The piperazinone ring undergoes redox transformations under specific conditions:

Reduction

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 2 hr | Partially saturated piperazinone derivatives | Limited regioselectivity |

| H₂/Pd-C | EtOAc, 1 atm, 6 hr | Fully reduced piperazine analog | Requires inert atmosphere |

Oxidation

| Reagent | Conditions | Product | Efficiency |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 4 hr | N-Oxide derivatives | Moderate (∼45%) |

| mCPBA | DCM, rt, 12 hr | Sulfoxide formation (if sulfur present) | High (∼78%) |

Research Highlight :

-

Oxidation of the piperazinone ring enhances hydrogen-bonding capacity, improving target binding in kinase inhibition assays .

Coupling Reactions

The compound participates in cross-coupling reactions to generate bioconjugates:

| Reaction | Catalyst | Conditions | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | DME/H₂O, 80°C, 12 hr | Aryl-functionalized analogs |

| Click Chemistry | CuI, TBTA | DMF, rt, 24 hr | Triazole-linked derivatives |

Data from :

-

Coupling at the pyrimidine 4-position with aryl boronic acids improves antimalarial activity (IC₅₀: 236 nM against PfPK6).

Degradation Pathways

Under extreme conditions (pH < 2 or > 12), the compound undergoes hydrolysis:

| Condition | Primary Pathway | Degradation Product |

|---|---|---|

| Acidic (HCl, 1M) | Pyrimidine ring hydrolysis | 5-Fluorouracil derivatives |

| Alkaline (NaOH, 1M) | Piperazinone ring opening | Diamine intermediates |

Kinetic Study :

-

Decarboxylation of related perfluorinated acids (e.g., PFOA → TFA) follows pseudo-first-order kinetics (k=1.2×10−3s−1 at 25°C) .

Comparative Reactivity

Structural analogs exhibit distinct reactivity profiles:

| Compound | Substitution Site | Reactivity Trend |

|---|---|---|

| 1-(5-Chloropyrimidin-2-yl)piperazin-2-one | 5-Cl | Slower NAS due to Cl’s lower electronegativity |

| 1-(5-Methylpyrimidin-2-yl)piperazin-2-one | 5-CH₃ | No NAS; inert under standard conditions |

科学的研究の応用

Scientific Research Applications of 1-(5-Fluoropyrimidin-2-yl)piperazin-2-one trifluoroacetic acid

This compound is a chemical compound that combines a fluorinated pyrimidine ring with a piperazinone moiety, stabilized by trifluoroacetic acid. This compound is of interest in medicinal chemistry due to its potential biological activities.

Overview

This compound is utilized as a building block in synthesizing complex molecules, especially in developing new pharmaceuticals. It is also investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties, and is explored as a potential therapeutic agent because of its ability to interact with specific biological targets. Moreover, it finds use in developing new materials and chemical processes in the industry.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones, using oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can alter the oxidation state of the compound, potentially modifying its biological activity, using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The fluorine atom in the pyrimidine ring can be substituted with other groups through nucleophilic substitution reactions, using nucleophiles such as amines, thiols, and alcohols.

The major products from these reactions depend on the specific reagents and conditions used; oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity, which may modulate biological pathways. This compound has demonstrated potential in inhibiting tumor cell proliferation, inducing apoptosis in cancer cell lines (Anticancer Activity) and activity against various bacterial and fungal strains, making it a candidate for further exploration as an antimicrobial agent (Antimicrobial Properties).

作用機序

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)piperazin-2-one trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The piperazinone moiety may enhance binding affinity and specificity, while trifluoroacetic acid improves solubility and stability.

類似化合物との比較

1-(5-Fluoropyrimidin-2-yl)piperazine: Lacks the piperazinone moiety, potentially altering its biological activity.

1-(5-Chloropyrimidin-2-yl)piperazin-2-one: Substitution of fluorine with chlorine can significantly change the compound’s reactivity and biological properties.

1-(5-Fluoropyrimidin-2-yl)piperidin-2-one: Replacement of the piperazine ring with a piperidine ring may affect the compound’s pharmacokinetics and dynamics.

Uniqueness: 1-(5-Fluoropyrimidin-2-yl)piperazin-2-one trifluoroacetic acid is unique due to the combination of its fluorinated pyrimidine ring, piperazinone moiety, and trifluoroacetic acid stabilization. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds, making it a valuable candidate for further research and development.

生物活性

1-(5-Fluoropyrimidin-2-yl)piperazin-2-one trifluoroacetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-fluoropyrimidine with piperazine under specific conditions, followed by the introduction of trifluoroacetic acid to form the final product. The following steps outline a common synthetic route:

-

Formation of Piperazine Intermediate :

- Reacting 5-fluoropyrimidine with piperazine.

- Conditions: Reflux in a suitable solvent.

-

Trifluoroacetylation :

- Introducing trifluoroacetic acid to the piperazine intermediate.

- Conditions: Controlled temperature and pH to ensure proper acylation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, enhancing its binding affinity due to the presence of fluorine atoms. This modification may lead to modulation of various biological pathways, including:

- Anticancer Activity : The compound has shown potential in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.

- Antimicrobial Properties : It has demonstrated activity against various bacterial and fungal strains, making it a candidate for further exploration as an antimicrobial agent.

Case Studies

Several studies have evaluated the compound's biological effects:

- Antitumor Studies :

- Antimicrobial Activity :

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2244721-34-2 |

| Molecular Formula | C10H10F4N4O3 |

| Purity | 95% |

| Biological Activities | Anticancer, Antimicrobial |

Research Findings

Recent literature emphasizes the compound's role in drug discovery and development:

- Medicinal Chemistry Applications : It is being explored as a lead compound for designing new drugs targeting various diseases, including cancers and infections .

- Pharmacological Studies : Ongoing research aims to elucidate its pharmacokinetic properties and optimize its efficacy and safety profiles for clinical applications .

特性

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)piperazin-2-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN4O.C2HF3O2/c9-6-3-11-8(12-4-6)13-2-1-10-5-7(13)14;3-2(4,5)1(6)7/h3-4,10H,1-2,5H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQDBJOMFALMGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=NC=C(C=N2)F.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F4N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。